molecular formula C12H12N4O2 B8429926 4H-1,3,4-Oxadiazin-5(6H)-one, 2-(2,6-dimethylimidazo(1,2-a)pyridin-3-yl)- CAS No. 107719-76-6

4H-1,3,4-Oxadiazin-5(6H)-one, 2-(2,6-dimethylimidazo(1,2-a)pyridin-3-yl)-

Cat. No. B8429926
M. Wt: 244.25 g/mol
InChI Key: AYRJDLNLBATKMA-UHFFFAOYSA-N
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Patent
US04713381

Procedure details

A mixture of 21 g of N'-chloroacetyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide and 30 g of potassium carbonate in 200 ml of methyl ethyl ketone and 100 ml of dimethylformamide is stirred with refluxing for 5 hours. After insoluble substances are filtered off, the solvent is distilled off and water is added to the resultant residue. The precipitated crystals are collected by filtration and recrystallized from methanol to give 3 g of 2-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-4,6-dihydro-1,3,4-oxadiazin-5-one as white crystals, melting at 313° C. with decomposition.
Name
N'-chloroacetyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][NH:6][C:7]([C:9]1[N:13]2[CH:14]=[C:15]([CH3:18])[CH:16]=[CH:17][C:12]2=[N:11][C:10]=1[CH3:19])=[O:8])=[O:4].C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C.CN(C)C=O>[CH3:19][C:10]1[N:11]=[C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][N:13]2[C:9]=1[C:7]1[O:8][CH2:2][C:3](=[O:4])[NH:5][N:6]=1 |f:1.2.3|

Inputs

Step One
Name
N'-chloroacetyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide
Quantity
21 g
Type
reactant
Smiles
ClCC(=O)NNC(=O)C1=C(N=C2N1C=C(C=C2)C)C
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)C(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with refluxing for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
After insoluble substances are filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
ADDITION
Type
ADDITION
Details
water is added to the resultant residue
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=C(C=C2)C)C1C=1OCC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 16.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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